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Compound of Interest

Compound Name: Ethyl trans-4-octenoate

CAS No.: 78989-37-4

Cat. No.: B1233529

Get Quote

CAS Registry Number: 78989-37-4 (specifically for (E)-isomer) | Formula: C₁₀H₁₈O₂ | MW:

170.25 g/mol

Executive Summary & Chemical Identity
Ethyl (E)-4-octenoate is a fatty acid ester characterized by a fruity, pear-like organoleptic

profile. In high-precision flavor chemistry and pharmaceutical intermediate synthesis,

distinguishing the trans (E) isomer from the cis (Z) isomer is critical, as the stereochemistry

significantly influences biological activity and odor threshold.

This guide provides a definitive spectroscopic fingerprint for the (E)-isomer, focusing on the

diagnostic coupling constants in ¹H NMR and fragmentation suppression in MS that

differentiate it from its geometric isomers.

Structural Verification Workflow
The following logic gate outlines the decision process for confirming chemical identity:
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Figure 1: Analytical workflow for the definitive stereochemical assignment of Ethyl (E)-4-

octenoate.

Synthesis & Sample Preparation
To ensure the integrity of spectroscopic data, the sample must be synthesized via a pathway

that guarantees high stereoselectivity. We utilize the Johnson-Claisen Rearrangement, a self-

validating protocol that thermodynamically favors the (E)-isomer.

Protocol: Johnson-Claisen Rearrangement
Objective: Synthesis of Ethyl (E)-4-octenoate from 1-hexen-3-ol.

Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (7.0 eq), Propionic acid (0.05 eq,

catalyst).

Procedure:

Combine reagents in a round-bottom flask equipped with a distillation head.

Heat the mixture to 138°C. Ethanol is produced as a byproduct.

Critical Control Point: Continuously distill off the ethanol to drive the equilibrium forward.

The reaction proceeds via a mixed orthoester intermediate, forming a ketene acetal in situ.
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The subsequent [3,3]-sigmatropic rearrangement proceeds through a chair-like transition

state where the propyl group adopts an equatorial position to minimize 1,3-diaxial

interactions, yielding the (E)-isomer with >95% selectivity.

Purification: Remove excess orthoester via vacuum distillation. Isolate the product by flash

chromatography (Hexane:EtOAc 95:5).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for stereochemical assignment. The coupling constant (

) across the double bond is the definitive metric.

¹H NMR Data (400 MHz, CDCl₃)

Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (

, Hz)
Assignment

C4-H, C5-H 5.35 – 5.50 Multiplet 2H ~15.4
Vinylic

(Trans)

O-CH₂ 4.12 Quartet 2H 7.1
Ester

Methylene

C2-H 2.30 – 2.35 Multiplet 2H - -Methylene

C3-H 2.25 – 2.30 Multiplet 2H - -Methylene

C6-H 1.95 – 2.00 Quartet 2H -
Allylic

Methylene

C7-H 1.35 – 1.40 Multiplet 2H -
Homallylic

CH₂

Ester-CH₃ 1.25 Triplet 3H 7.1 Ester Methyl

C8-H 0.90 Triplet 3H 7.3
Terminal

Methyl

Interpretation Guide:
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Stereochemistry: The multiplet at 5.35–5.50 ppm contains the signals for both vinylic

protons. Deconvolution or high-field analysis reveals a mutual coupling constant of 15.4 Hz.

A value of 15–16 Hz confirms the (E)-geometry. A (Z)-isomer would exhibit a coupling of 10–

11 Hz.

Chemical Shift Logic: The

-protons (C2) appear downfield (~2.3 ppm) due to the carbonyl deshielding. The

-protons (C3) and allylic protons (C6) appear near 2.0–2.3 ppm, characteristic of allylic
systems.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon Type Shift (δ, ppm) Assignment

Carbonyl 173.5 Ester C=O

Alkene 131.8 C5 (Internal)

Alkene 128.5 C4 (Internal)

O-CH₂ 60.2 Ethyl CH₂

Aliphatic 34.4
C2 (

)

Aliphatic 34.2 C6 (Allylic)

Aliphatic 28.0
C3 (

)

Aliphatic 22.5 C7

Methyl 14.2 Ester CH₃

Methyl 13.7 Terminal CH₃

Infrared (IR) Spectroscopy
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IR provides rapid functional group verification. For this specific isomer, the "fingerprint" region

contains a band diagnostic of the trans-alkene.

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Significance

2960, 2930 C-H Stretch (Alkyl) Standard aliphatic backbone.

1738 C=O Stretch (Ester)
Primary confirmation of ester

functionality.

1175 C-O-C Stretch Characteristic of ethyl esters.

965 – 970 =C-H Out-of-Plane Bend
Definitive for trans (E)

disubstituted alkenes.

Note: The absence of a band at ~700 cm⁻¹ (characteristic of cis-alkenes) further validates the

(E)-configuration.

Mass Spectrometry (MS) Analysis
The fragmentation of ethyl 4-octenoate under Electron Ionization (70 eV) differs from saturated

esters due to the presence of the double bond at the

-position.

Fragmentation Pathway & Interpretation
Unlike saturated ethyl esters which show a dominant McLafferty rearrangement peak at m/z 88,

the

double bond in ethyl 4-octenoate renders the

-hydrogen vinylic. Vinylic hydrogens are energetically difficult to abstract, suppressing the
classic McLafferty rearrangement.

Key Diagnostic Ions:

m/z 170 [M]⁺: Molecular ion (detectable, weak intensity).

m/z 125 [M – OEt]⁺: Loss of the ethoxy group (cleavage
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to carbonyl). This is often the base peak or a major fragment.

m/z 124 [M – EtOH]⁺: Elimination of ethanol.

m/z 55 [C₄H₇]⁺: Homallylic cleavage fragment (characteristic of the hydrocarbon tail).

m/z 29 [Et]⁺: Ethyl group from the ester.

Molecular Ion
[M]+ m/z 170

Acylium Ion
[M - OEt]+ m/z 125

Loss of .OEt (45)

Hydrocarbon Fragment
[C4H7]+ m/z 55

Allylic/Homallylic Cleavage

Note: Suppression of m/z 88
(Blocked McLafferty)
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Figure 2: Primary fragmentation pathways for Ethyl 4-octenoate. Note the suppression of the

standard m/z 88 peak typically seen in saturated ethyl esters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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